molecular formula C12H12ClNO B2618977 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one CAS No. 478064-04-9

3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one

Cat. No. B2618977
CAS RN: 478064-04-9
M. Wt: 221.68
InChI Key: PDFBDCHLULBNQS-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one, also known as 4-chlorophenylcyclohex-2-en-1-one, is an organic compound with a molecular formula of C8H9ClN. It is a cyclohexenone derivative with an amino group and a chlorine atom. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound has been widely studied for its potential applications in the field of medicinal chemistry and organic synthesis.

Scientific Research Applications

3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-oneylcyclohex-2-en-1-one has been studied for its potential applications in medicinal chemistry, organic synthesis, and catalysis. For example, it has been used as a starting material for the synthesis of various heterocyclic compounds, such as thiophenes, pyridines, and quinolines. Additionally, this compound has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-oneylcyclohex-2-en-1-one is not completely understood. However, it is believed that this compound acts as a catalyst in the Ullmann reaction, promoting the coupling of aryl halides with copper. Additionally, it is believed that this compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-oneylcyclohex-2-en-1-one have not been extensively studied. However, it is believed that this compound may have an effect on the metabolism of drugs, as well as on the activity of certain enzymes. Additionally, it is possible that this compound may have an effect on the absorption of certain drugs in the body, as it may act as an inhibitor of drug metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-oneylcyclohex-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time without decomposition. However, one of the limitations of using this compound in laboratory experiments is that it is insoluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-oneylcyclohex-2-en-1-one have yet to be fully explored. Future research should focus on the biochemical and physiological effects of this compound, as well as its potential applications in medicinal chemistry and organic synthesis. Additionally, further research should be conducted on the mechanism of action of this compound, as well as its potential interactions with other compounds. Finally, research should be conducted on the potential toxicity of this compound, as well as its potential side effects.

Synthesis Methods

The most common method of synthesizing 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-oneylcyclohex-2-en-1-one is through a process called the Ullmann reaction. This reaction involves the coupling of aryl halides with copper in the presence of an amine. In this case, 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-oneylchloride is reacted with copper and an amine to form the desired compound. The reaction is typically carried out in an aqueous solution of sodium hydroxide at temperatures ranging from 80-100°C.

properties

IUPAC Name

3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFBDCHLULBNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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